REACTION_CXSMILES
|
CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[CH3:14][CH:15]1[CH2:20][CH:19]([CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])[CH2:18][CH:17]([CH3:26])[CH:16]1[OH:27].C(O)(C)C>CC(C)=O>[CH3:14][CH:15]1[CH2:20][CH:19]([CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])[CH2:18][CH:17]([CH3:26])[C:16]1=[O:27] |f:0.1.2|
|
Name
|
Jones reagent
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CC(C1)CCC(C)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The salts were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated on a rotary evaporator
|
Type
|
WASH
|
Details
|
washed successively with water (400 mL), 5% sodium bicarbonate (200 mL) and brine (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
1 h |
Name
|
ketone
|
Type
|
product
|
Smiles
|
CC1C(C(CC(C1)CCC(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |